2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
Description
Emergence of Thiazole-Chalcone Hybrids as Multifunctional Pharmacophores
Thiazole-chalcone hybrids have garnered significant attention due to their dual capacity to modulate biological targets through complementary mechanisms. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers metabolic stability and π-π stacking interactions with protein binding sites. Chalcones, characterized by their α,β-unsaturated ketone systems, contribute electrophilic reactivity and conformational flexibility, enabling interactions with cysteine residues or Michael acceptors in enzymes.
The fusion of these pharmacophores creates molecules capable of simultaneous inhibition of multiple pathways. For instance, thiazole-chalcone hybrids have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammatory cascades, while also disrupting microtubule assembly in cancer cells. This dual functionality is exemplified by derivatives such as 12 and 7 , which exhibit antitubercular activity at MIC values of 2.43 and 4.41 µM, respectively, surpassing pyrazinamide (MIC = 25.34 µM). Similarly, chalcone 20 showed potent antiproliferative effects against DU-145 prostate cancer cells (IC~50~ = 6.86 ± 1 µM), outperforming methotrexate (IC~50~ = 11 ± 1 µM).
Structural Evolution of 2-[(E)-1-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol
The target compound’s architecture arises from strategic modifications to earlier thiazole hybrids. Key structural elements include:
- Dual Thiazole Cores : The presence of two thiazole rings amplifies electron-deficient character, favoring interactions with nucleophilic residues in enzymes. The 5-methyl-4-phenyl substitution on the first thiazole enhances steric bulk, potentially improving selectivity for hydrophobic binding pockets.
- Ethenyl Linker : The (E)-configured ethenyl bridge between thiazoles introduces rigidity, reducing entropy penalties upon target binding. This configuration also positions the 2-(trifluoromethyl)phenyl group orthogonally to the thiazole planes, optimizing van der Waals interactions.
- Trifluoromethylphenyl Group : The electron-withdrawing trifluoromethyl group at the 2-position of the phenyl ring stabilizes the chalcone’s keto-enol tautomer, enhancing electrophilicity for nucleophilic attack. This modification also increases lipophilicity, aiding membrane permeation.
- Hydroxyl Substituent : The 4-hydroxyl group on the second thiazole enables hydrogen bonding with catalytic residues, as seen in COX-2 inhibition.
Synthetic routes to analogous compounds often employ Claisen-Schmidt condensations, as demonstrated in the preparation of thiazole-chalcone hybrids 36 (a–u) (Scheme 6). For the target molecule, a multi-step approach likely involves:
- Cyclization of thiourea derivatives with α-halo ketones to form thiazole intermediates.
- Aldol condensation between thiazole-carbaldehydes and acetophenone derivatives under basic conditions.
- Introduction of the trifluoromethyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Computational studies, such as AutoDock simulations, predict strong binding to mycobacterial enoyl-acyl carrier protein reductase (InhA) and human topoisomerase II, aligning with observed antitubercular and anticancer activities. SwissADME analyses further indicate favorable drug-likeness, with moderate LogP values (3.1–3.5) and high gastrointestinal absorption.
Properties
IUPAC Name |
2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2OS2/c1-13-19(14-7-3-2-4-8-14)27-21(30-13)16(20-26-18(28)12-29-20)11-15-9-5-6-10-17(15)22(23,24)25/h2-12,28H,1H3/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGPTKZDJDLZON-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=CC2=CC=CC=C2C(F)(F)F)C3=NC(=CS3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)/C(=C/C2=CC=CC=C2C(F)(F)F)/C3=NC(=CS3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the thiazole rings with the phenyl and trifluoromethyl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 341.39 g/mol. The presence of thiazole rings contributes to its biological activity, as thiazoles are known for their versatility in medicinal chemistry.
Case Studies
-
Study on Thiazole Derivatives :
- Researchers synthesized several thiazole derivatives and tested them against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells. The compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating strong anticancer activity compared to standard treatments like cisplatin .
- Structure-Activity Relationship (SAR) :
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | A549 | 23.30 ± 0.35 | Strong selectivity |
| Compound B | U251 | 15.00 ± 0.20 | Highest activity |
| Compound C | WM793 | 25.00 ± 0.40 | Moderate activity |
Overview
The antimicrobial potential of thiazole derivatives has been extensively studied, revealing effectiveness against a range of microbial pathogens.
Case Studies
- Antibacterial Activity :
- Antitubercular Activity :
Data Table: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Pathogen Tested | MIC (µg/mL) | Efficacy |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 0.5 | Excellent |
| Compound E | Escherichia coli | 1.0 | Good |
| Compound F | Mycobacterium tuberculosis | 0.09 | Superior |
Mechanism of Action
The mechanism of action of 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The trifluoromethyl group is a common feature in bioactive thiazoles, enhancing membrane permeability .
Key Insights :
- The target’s 4-hydroxy group could mimic phenolic inhibitors (e.g., tyrosine kinase inhibitors), while the trifluoromethyl group enhances blood-brain barrier penetration compared to non-fluorinated analogs .
- Dual thiazole systems, as seen in ’s triazole-thiazole hybrids, often exhibit superior potency due to multi-target engagement .
Substituent Effects on Properties
Biological Activity
The compound 2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article delves into the biological activities of this specific compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 340.46 g/mol. The structural characteristics of thiazole derivatives often influence their biological activity significantly.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with thiazole rings can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Inhibition : Thiazoles can act as microtubule inhibitors, disrupting the normal cell cycle and leading to apoptosis in cancer cells. In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring is crucial for enhancing anticancer activity. For example, methyl groups at certain positions on the phenyl ring have been associated with increased potency against cancer cells . A notable finding was that a compound with an IC50 value of 1.61 µg/mL against HepG2 cells demonstrated significant cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | HepG2 |
| Compound 10 | 1.98 ± 1.22 | HepG2 |
Antimicrobial Activity
Thiazole derivatives also show promise as antimicrobial agents. Some studies have reported that these compounds possess inhibitory effects against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infectious diseases . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of thiazole derivatives. Research has indicated that certain thiazole-containing compounds demonstrate significant anticonvulsant activity in animal models, outperforming standard medications like ethosuximide . This suggests a potential pathway for developing new treatments for epilepsy and related disorders.
Study 1: Anticancer Efficacy in Hepatocellular Carcinoma
In a recent study, a series of thiazole derivatives were synthesized and tested against HepG2 cell lines using MTT assays. The study revealed that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics . The findings highlighted the importance of structural modifications in optimizing therapeutic efficacy.
Study 2: Anticonvulsant Activity Assessment
A different study focused on evaluating the anticonvulsant effects of thiazole derivatives in rodent models. The results indicated that certain compounds exhibited a median effective dose significantly lower than traditional anticonvulsants, suggesting their potential as more effective treatment options .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions to ensure high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of thiazole intermediates. Key steps include:
- Coupling reactions : Formation of the ethenyl bridge between thiazole and trifluoromethylphenyl groups via Heck or Wittig reactions.
- Functional group protection : Use of catalysts (e.g., Bleaching Earth Clay at pH 12.5) and PEG-400 as a solvent for controlled coupling .
- Purification : Recrystallization from aqueous acetic acid or ethanol-DMF mixtures to isolate the product .
Q. Critical Conditions :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 70–80°C | |
| Catalyst | Bleaching Earth Clay | |
| Solvent | PEG-400 | |
| Reaction Time | 1–2 hours |
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
Methodological Answer:
Q. What are the initial protocols for screening the compound’s biological activity, and what assays are most relevant?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC values determined at 24–48 hours .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 72-hour exposure .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., ethenyl bridge formation) be elucidated?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Metabolic Stability : Assess compound degradation in serum (e.g., half-life in FBS at 37°C) to account for false negatives .
- Synergistic Effects : Test combinations with known inhibitors to rule off-target effects.
Q. How can computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Focus on hydrogen bonds with trifluoromethylphenyl and thiazol-4-ol groups .
- MD Simulations : Run 100-ns trajectories to validate binding stability (RMSD < 2 Å) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .
Q. What are the challenges in optimizing this compound’s solubility for in vivo studies?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substitution Analysis : Modify phenyl (e.g., para-fluoro vs. trifluoromethyl) and thiazole (e.g., 5-methyl vs. unsubstituted) groups .
- SAR Table :
| Derivative | Activity (IC₅₀, μM) | Key Modification |
|---|---|---|
| Parent Compound | 12.5 | Baseline |
| 5-Methyl removal | >50 | ↓ Thiazole stability |
| Trifluoromethyl swap | 8.2 | ↑ Hydrophobic binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
